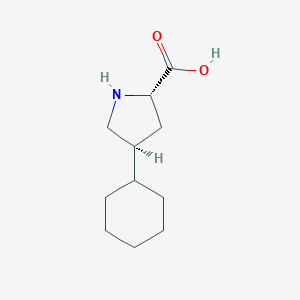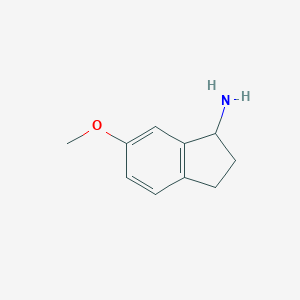
3-Hydroxymethyl-picumast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxymethyl-picumast is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a derivative of picumast, which is a known inhibitor of platelet activation.
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl-picumast is not fully understood. However, it is believed to inhibit platelet activation by blocking the binding of collagen to the platelet receptor glycoprotein VI. This prevents the activation of signaling pathways that lead to platelet aggregation.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibits platelet activation and aggregation. It has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. In vivo studies have demonstrated that this compound can prevent thrombus formation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Hydroxymethyl-picumast in lab experiments is its specificity for platelet activation. This allows researchers to investigate the role of platelet activation in various disease states. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 3-Hydroxymethyl-picumast. One area of interest is its potential as an anti-thrombotic agent. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further investigation into the mechanism of action and its effects on immune cells could lead to the development of new therapies.
Synthesis Methods
The synthesis of 3-Hydroxymethyl-picumast involves the reaction of picumast with formaldehyde and sodium borohydride. The reaction results in the formation of this compound, which can be purified through column chromatography. The purity of the compound can be confirmed through NMR and mass spectrometry.
Scientific Research Applications
3-Hydroxymethyl-picumast has been used in scientific research for its potential therapeutic properties. It has been shown to inhibit platelet activation, which could be beneficial in preventing blood clots. Additionally, it has been investigated for its potential anti-inflammatory properties and its ability to modulate the immune response.
properties
CAS RN |
102402-47-1 |
|---|---|
Molecular Formula |
C25H29ClN2O4 |
Molecular Weight |
457 g/mol |
IUPAC Name |
7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-3-(hydroxymethyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C25H29ClN2O4/c1-18-22-8-7-21(15-24(22)32-25(30)23(18)17-29)31-14-2-9-27-10-12-28(13-11-27)16-19-3-5-20(26)6-4-19/h3-8,15,29H,2,9-14,16-17H2,1H3 |
InChI Key |
KSEGSVAXULZZCC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)CO |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)CO |
Other CAS RN |
102402-47-1 |
synonyms |
3-hydroxymethyl-picumast |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)


![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)
